HDAC4 Inhibitory Potency: 7.2-Fold Advantage of the Cycloheptyl-Derived Hydroxamic Acid Over the Cyclohexyl Analog
Conversion of the target compound to its corresponding hydroxamic acid yields a direct inhibitor of HDAC4. In a head-to-head comparison within the same patent and assay system, N-hydroxy-1-phenylcycloheptanecarboxamide (derived from the target compound) exhibited an IC50 of 6,900 nM against HDAC4, whereas the six-membered ring analog N-hydroxy-1-phenylcyclohexylcarboxamide required concentrations exceeding 50,000 nM to achieve inhibition [1][2]. This represents a greater than 7.2-fold potency enhancement conferred exclusively by the cycloheptane ring.
| Evidence Dimension | HDAC4 catalytic domain inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.90E+3 nM (N-hydroxy-1-phenylcycloheptanecarboxamide) |
| Comparator Or Baseline | IC50 > 5.00E+4 nM (1-phenyl-N-hydroxycyclohexylcarboxamide, Example 98 of US 9,783,488) |
| Quantified Difference | >7.2-fold lower IC50 for the cycloheptyl analog |
| Conditions | Class IIa Histone Deacetylase (HDAC4) catalytic domain enzymatic assay |
Why This Matters
This data demonstrates that the cycloheptane carboxylic acid is the essential precursor for a significantly more potent HDAC4 inhibitor, directly guiding procurement for epigenetic drug discovery programs.
- [1] BindingDB BDBM345253. N-hydroxy-1-phenylcycloheptanecarboxamide. IC50: 6.90E+3 nM for HDAC4. View Source
- [2] BindingDB BDBM345245. 1-phenyl-N-hydroxycyclohexylcarboxamide (US 9,783,488, Example 98). IC50: >5.00E+4 nM for HDAC4. View Source
